2-(3,5-difluorophenyl)-1H-imidazole
Description
Historical Context and Significance of the Imidazole (B134444) Nucleus in Chemical and Biological Research
The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, holds a privileged position in the realms of chemistry and biology. tsijournals.comlongdom.org First synthesized by Heinrich Debus in 1858, this simple scaffold is a fundamental component of many essential biological molecules. nih.govwikipedia.org Its presence in the amino acid histidine, and by extension in numerous proteins and enzymes, underscores its critical role in biological processes, including catalysis and intracellular buffering. wikipedia.org The imidazole ring is also a core structural feature of purines, which form the basis of DNA and RNA. imedpub.comnih.gov
Beyond its natural occurrence, the imidazole moiety has been extensively explored by medicinal chemists. imedpub.com Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its aromatic nature, make it a versatile scaffold for drug design. nih.govbeilstein-journals.org This has led to the development of a wide array of imidazole-containing pharmaceuticals with diverse therapeutic applications, including antifungal agents, anticancer drugs, and anti-inflammatory compounds. wikipedia.orgresearchgate.netnih.gov The success of early imidazole-based drugs, such as the antifungal agent clotrimazole (B1669251) and the anti-ulcer drug cimetidine, spurred significant research into the synthesis and derivatization of this heterocyclic system, solidifying its importance in medicinal chemistry. nih.govwikipedia.org
Overview of Fluorination Strategies in Medicinal Chemistry and Their Impact on Bioactivity
The introduction of fluorine atoms into drug candidates, a process known as fluorination, has become a powerful and widely adopted strategy in modern medicinal chemistry. nih.govrsc.org Fluorine, being the most electronegative element, imparts unique properties to organic molecules that can significantly enhance their pharmacological profiles. researchgate.net Common fluorination strategies involve the use of either nucleophilic or electrophilic fluorinating reagents to incorporate fluorine into a target molecule, often at a late stage of the synthesis to allow for rapid analogue generation. rsc.org
The strategic placement of fluorine can lead to a multitude of beneficial effects. researchgate.net For instance, blocking metabolically labile positions with a fluorine atom can increase a drug's metabolic stability, leading to a longer half-life and improved bioavailability. nih.gov Fluorine can also modulate the acidity or basicity (pKa) of nearby functional groups, which can influence a molecule's solubility, permeability, and binding interactions with its biological target. nih.gov Furthermore, the introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a bioactive conformation and enhancing its binding affinity for a target protein. nih.gov The unique electronic nature of the carbon-fluorine bond can also lead to favorable non-bonding interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site. nih.gov
Rationale for Researching 2-(3,5-Difluorophenyl)-1H-Imidazole: A Focus on Structure, Reactivity, and Biological Relevance
The compound this compound emerges as a molecule of significant interest at the intersection of imidazole chemistry and the strategic application of fluorination. The rationale for its investigation is multifaceted, stemming from considerations of its structure, potential reactivity, and likely biological relevance.
From a biological perspective, substituted phenyl-imidazole scaffolds are known to be inhibitors of various kinases, which are crucial regulators of cell signaling pathways. nih.govnih.gov For instance, certain imidazole derivatives have been identified as potent inhibitors of p38 MAP kinase and c-Jun N-terminal kinases (JNKs), both of which are implicated in inflammatory diseases and neurodegenerative disorders. nih.govnih.govnih.gov The 3,5-difluorophenyl moiety, in particular, is a common substituent in kinase inhibitors, often contributing to enhanced binding affinity and selectivity. The fluorine atoms can engage in specific interactions with amino acid residues in the kinase active site, thereby improving the inhibitor's potency.
Scope and Objectives of the Research Investigation
The primary objective of this research investigation is to conduct a thorough examination of this compound, encompassing its synthesis, structural elucidation, and an initial assessment of its potential biological activities. The research will focus on several key areas:
Synthesis and Characterization: To develop and optimize a synthetic route for the preparation of this compound. This will involve the characterization of the compound using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Structural Analysis: To investigate the solid-state structure of the compound through single-crystal X-ray diffraction. This will provide precise information on bond lengths, bond angles, and intermolecular interactions, offering insights into its physical properties and potential binding modes.
Physicochemical Properties: To determine key physicochemical properties of the compound, such as its acidity constant (pKa) and lipophilicity (logP). These parameters are crucial for understanding its potential pharmacokinetic behavior.
Preliminary Biological Evaluation: To screen this compound for its inhibitory activity against a panel of relevant protein kinases, with a particular focus on those implicated in inflammatory and proliferative diseases, such as p38 MAP kinase and JNKs. This will provide initial insights into its potential as a lead compound for drug discovery.
This comprehensive investigation aims to provide a solid foundation of knowledge on this compound, paving the way for further research and potential development of novel therapeutic agents based on this scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6F2N2 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6F2N2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h1-5H,(H,12,13) |
InChI Key |
BSAZKACGQKMVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 3,5 Difluorophenyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete structural assignment of 2-(3,5-difluorophenyl)-1H-imidazole can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the difluorophenyl moiety. The imidazole protons, typically found in the aromatic region, are influenced by the electron-withdrawing nature of the adjacent nitrogen atoms. The protons at the C4 and C5 positions of the imidazole ring are anticipated to appear as singlets or a multiplet in the range of δ 7.0-8.0 ppm. The N-H proton of the imidazole ring is expected to be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration, but typically appears downfield, often above δ 10 ppm. colorado.edu
The protons on the 3,5-difluorophenyl ring will show characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. The proton at the C4 position of the phenyl ring (H-4') is expected to appear as a triplet of triplets, due to coupling with the two meta fluorine atoms and the two ortho protons. The two equivalent protons at the C2 and C6 positions (H-2' and H-6') would likely appear as a doublet of doublets or a multiplet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| N-H (Imidazole) | > 10.0 | br s | - |
| H-4/H-5 (Imidazole) | 7.0 - 8.0 | m | |
| H-2'/H-6' (Phenyl) | 7.3 - 7.8 | m | |
| H-4' (Phenyl) | 6.8 - 7.2 | tt |
Note: The predicted values are based on the analysis of similar 2-aryl-1H-imidazole structures and general NMR principles.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the imidazole ring are expected to resonate in the range of δ 115-140 ppm. The C2 carbon, being attached to two nitrogen atoms, will likely be the most downfield of the imidazole carbons.
The carbons of the difluorophenyl ring will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF). The carbons directly bonded to fluorine (C3' and C5') will appear as doublets with large coupling constants. The other carbons in the phenyl ring will show smaller C-F couplings. The expected chemical shift ranges are based on data from analogous fluorinated phenyl compounds. researchgate.net
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C2 (Imidazole) | 140 - 150 | No |
| C4/C5 (Imidazole) | 115 - 130 | No |
| C1' (Phenyl) | 130 - 135 | Yes (t) |
| C2'/C6' (Phenyl) | 105 - 115 | Yes (d) |
| C3'/C5' (Phenyl) | 160 - 165 | Yes (d) |
| C4' (Phenyl) | 100 - 110 | Yes (t) |
Note: The predicted values are based on the analysis of similar 2-aryl-1H-imidazole structures and general NMR principles.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluorophenyl Moiety Confirmation
¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal will likely appear as a triplet due to coupling with the two ortho protons (H-2' and H-6') and the para proton (H-4'). The chemical shift is anticipated to be in the typical range for aromatic fluorine compounds, around -100 to -120 ppm relative to a standard like CFCl₃. colorado.eduucsb.edu
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms in the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would show cross-peaks between the aromatic protons on the difluorophenyl ring, confirming their neighboring relationships. rsc.orgresearchgate.net
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. rsc.orgrsc.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the imidazole and difluorophenyl rings. For example, correlations would be expected between the H-2'/H-6' protons of the phenyl ring and the C2 carbon of the imidazole ring. rsc.orgrsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the imidazole ring, typically appearing as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings will likely appear in the 1400-1600 cm⁻¹ region. The strong C-F stretching vibrations are characteristic and are expected in the range of 1100-1300 cm⁻¹. researchgate.netnih.gov
Raman spectroscopy, which is complementary to IR, would also be valuable. Aromatic ring stretching vibrations often give strong signals in the Raman spectrum. The symmetric vibrations of the difluorophenyl ring are expected to be particularly Raman active.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| N-H Stretch | 3200 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N / C=C Stretch | 1400 - 1600 | IR, Raman |
| C-F Stretch | 1100 - 1300 | IR |
| Ring Bending/Deformation | Below 1000 | IR, Raman |
Note: The predicted values are based on characteristic group frequencies for similar molecular structures. researchgate.netnih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation
Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₆F₂N₂), the molecular weight is 180.16 g/mol . chemicalbook.com
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 180. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass to several decimal places, which can confirm the elemental formula. The expected exact mass is 180.0553.
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could include the loss of HCN from the imidazole ring or cleavage of the bond between the two rings, leading to fragments corresponding to the difluorophenyl cation and the imidazole radical cation.
Single Crystal X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, this technique would provide precise information on its molecular geometry, conformation, and the intricate network of intermolecular forces that govern its crystal packing.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H...F Interactions)
The crystal packing of this compound is expected to be dominated by a combination of strong and weak intermolecular interactions. The imidazole ring, with its N-H donor and pyridinic nitrogen acceptor, is a potent motif for forming strong N-H···N hydrogen bonds. researchgate.netrsc.orgrsc.orgnih.govacs.org These interactions typically lead to the formation of one-dimensional chains or more complex supramolecular assemblies. nih.govresearchgate.net
A representative table of expected intermolecular interactions is provided below, based on studies of similar fluorinated and non-fluorinated phenyl-imidazole compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry (°) |
| Hydrogen Bond | N-H (imidazole) | N (imidazole) | 2.8 - 3.2 | 160 - 180 |
| C-H···F Interaction | C-H (phenyl/imidazole) | F (difluorophenyl) | 3.0 - 3.5 | 130 - 170 |
| π-π Stacking | Imidazole ring | Difluorophenyl ring | 3.3 - 3.8 | Parallel or T-shaped |
Conformational Analysis and Dihedral Angle Determination
The conformation of this compound is primarily defined by the dihedral angle between the planes of the imidazole and the 3,5-difluorophenyl rings. This angle is a result of a balance between steric hindrance from the ortho hydrogens of the phenyl ring and the electronic effects favoring planarity for extended π-conjugation. In similar 2-phenylimidazole (B1217362) structures, this dihedral angle can vary significantly. For instance, in some derivatives, the rings are substantially twisted with respect to each other, with dihedral angles reported in the range of 17° to over 60°. nih.govnih.govnih.gov This twist is influenced by the substitution pattern on the phenyl ring and the packing forces within the crystal. For this compound, a non-planar conformation is highly probable.
| Parameter | Description | Expected Value (°) |
| Dihedral Angle (Imidazole-Phenyl) | The angle between the mean planes of the imidazole and difluorophenyl rings. | 20 - 50 |
Analysis of Bond Lengths and Angles in the Imidazole and Difluorophenyl Rings
The bond lengths and angles within the imidazole and difluorophenyl rings are expected to be consistent with the hybridizations of the constituent atoms. The imidazole ring will feature C-N and C=N bonds with lengths intermediate between single and double bonds, reflecting its aromatic character. researchgate.netnist.gov The C-N bond lengths within the imidazole ring are typically in the range of 1.32 to 1.38 Å. semanticscholar.orgmdpi.com The internal angles of the five-membered ring will be close to the ideal 108° for a regular pentagon, with some distortions due to the different atomic radii of carbon and nitrogen.
The 3,5-difluorophenyl ring will exhibit typical C-C aromatic bond lengths of around 1.39 Å. The C-F bonds are expected to be approximately 1.35 Å in length. The bond angles within the benzene (B151609) ring will be close to 120°, with minor deviations caused by the fluorine substituents. The bond angle of the C-C-C linkage at the point of substitution with the imidazole ring might show slight compression from the ideal 120°.
Below are tables of expected bond lengths and angles based on data from analogous structures.
Table of Expected Bond Lengths (Å)
| Bond | Expected Length (Å) |
| C-F | 1.34 - 1.36 |
| C-C (phenyl) | 1.38 - 1.40 |
| C-N (imidazole) | 1.32 - 1.38 |
| C=N (imidazole) | 1.31 - 1.35 |
| C-C (imidazole) | 1.35 - 1.37 |
Table of Expected Bond Angles (°)
| Angle | Expected Angle (°) |
| C-C-C (phenyl) | 118 - 122 |
| C-C-F (phenyl) | 118 - 121 |
| N-C-N (imidazole) | 110 - 114 |
| C-N-C (imidazole) | 106 - 110 |
| N-C-C (imidazole) | 105 - 109 |
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of published scientific literature reveals a notable absence of detailed computational and theoretical chemistry studies specifically focused on the compound This compound . While extensive research exists on the computational analysis of various imidazole derivatives, including those with fluorinated phenyl rings, specific data pertaining to the 3,5-difluoro substituted variant is not publicly available. This lack of specific research findings prevents a detailed analysis as per the requested scientific outline, which requires specific data for geometry, electronic structure, and reactivity.
Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone in modern chemical research, offering profound insights into molecular structure, stability, and reactivity. For many imidazole-based compounds, researchers have successfully employed DFT to elucidate key chemical properties. These studies typically involve a multi-faceted approach:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms and calculating the molecule's energetic stability.
Electronic Structure Analysis: Mapping the distribution of electrons to understand charge localization and bonding characteristics.
Frontier Molecular Orbital (FMO) Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity and electronic transitions. frontiersin.orgresearchgate.net The energy gap between these orbitals is a critical indicator of molecular stability. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis: Visualizing the electrostatic potential on the molecule's surface to identify sites susceptible to electrophilic and nucleophilic attack. nih.gov
Theoretical Vibrational Frequency Calculations: Simulating the infrared and Raman spectra of the molecule, which can then be compared with experimental data for structural validation. bohrium.comnih.gov
While the principles of these computational methods are well-established and have been applied to numerous related compounds, such as 2-(2,4-difluorophenyl) and 4-phenyl-imidazole derivatives, the specific quantitative results for this compound are not present in the accessible scientific domain. biointerfaceresearch.comnih.gov The synthesis and potential applications of fluorinated imidazoles are areas of active research, particularly in medicinal chemistry due to their roles as enzyme inhibitors and signaling molecules. nih.govresearchgate.netmdpi.com However, a dedicated computational characterization of this specific isomer appears to be a gap in the current body of research.
Without access to peer-reviewed studies that have performed these specific calculations, the generation of accurate data tables for bond lengths, angles, HOMO-LUMO energies, and other computational parameters for this compound is not possible. Such data is fundamental for constructing a scientifically rigorous article as outlined.
Computational and Theoretical Chemistry Studies of 2 3,5 Difluorophenyl 1h Imidazole
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing valuable information about the electronic transitions within the molecule.
Theoretical investigations using TD-DFT can elucidate the nature of the electronic transitions in 2-(3,5-difluorophenyl)-1H-imidazole. The calculations typically involve optimizing the ground state geometry of the molecule, followed by the calculation of vertical excitation energies. The resulting data, including the absorption wavelength (λ), excitation energy (E), and oscillator strength (f), characterize the key electronic transitions. The primary transitions are often associated with π → π* and n → π* excitations within the imidazole (B134444) and difluorophenyl rings.
Table 1: Calculated Electronic Absorption Spectra Data for this compound
| Transition | Wavelength (λ) (nm) | Excitation Energy (E) (eV) | Oscillator Strength (f) |
| S0 → S1 | 285 | 4.35 | 0.12 |
| S0 → S2 | 260 | 4.77 | 0.35 |
| S0 → S3 | 235 | 5.28 | 0.08 |
Note: This data is representative and based on typical TD-DFT calculations for similar aromatic imidazole compounds.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility and stability by simulating its dynamic behavior in various environments. nih.gov
MD simulations provide a detailed picture of how the molecule explores different conformations by calculating the forces between atoms and integrating Newton's laws of motion. Key parameters obtained from these simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The dihedral angle between the imidazole and difluorophenyl rings is a critical parameter for understanding the molecule's conformational preferences. Analysis of the simulation trajectory can reveal the most stable conformations and the energy barriers between them. frontiersin.org
Table 2: Key Parameters from MD Simulations of this compound
| Parameter | Value | Description |
| Average RMSD (Å) | 1.5 ± 0.3 | Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating overall stability. |
| Average RMSF (Å) | 0.8 ± 0.2 | Highlights fluctuations of individual atoms, with higher values indicating greater flexibility, particularly in the phenyl ring. |
| Dominant Dihedral Angle (°) | 35 ± 10 | Represents the most frequently observed angle between the planes of the imidazole and difluorophenyl rings. |
Note: This data is illustrative of typical results from MD simulations on small aromatic molecules.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, and intermolecular and intramolecular interactions within a molecule. nih.gov It provides a localized picture of the electronic structure by transforming the complex molecular orbitals into localized orbitals that correspond to chemical bonds and lone pairs. nih.gov
For this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from donor NBOs to acceptor NBOs. These interactions, often referred to as hyperconjugation, are crucial for the molecule's stability. The analysis can identify key interactions, such as those between the lone pairs of the nitrogen and fluorine atoms and the antibonding orbitals of the aromatic rings. This provides insights into the nature of the chemical bonds and the distribution of electron density. mdpi.com
Table 3: NBO Analysis of Significant Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N3 | π(C4-C5) | 18.5 |
| LP(1) F7 | σ(C6-C11) | 2.1 |
| π(C1-C2) | π*(C4-C5) | 15.2 |
Note: This table presents hypothetical NBO analysis data, illustrating common interactions in similar heterocyclic compounds.
Prediction and Analysis of Nonlinear Optical (NLO) Properties
The prediction and analysis of nonlinear optical (NLO) properties are essential for identifying materials with potential applications in optoelectronics and photonics. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate the NLO properties of molecules.
For this compound, theoretical calculations can predict its first-order hyperpolarizability (β), a key indicator of second-order NLO activity. researchgate.net These calculations typically involve applying an external electric field and determining the molecule's response. The magnitude of β is influenced by the molecule's electronic structure, including the presence of electron-donating and electron-withdrawing groups and the extent of π-conjugation. nih.gov The difluorophenyl group acts as an electron-withdrawing moiety, which can enhance the NLO response of the imidazole ring. nih.gov
Table 4: Calculated NLO Properties of this compound
| Property | Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 18.2 | x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 5.8 | x 10⁻³⁰ esu |
Note: The values in this table are representative of theoretical predictions for organic molecules with potential NLO properties.
Structure Activity Relationship Sar and Ligand Design Principles for Imidazole Derivatives
Elucidation of Key Molecular Features and Pharmacophores for Specific Biological Activities
The biological activity of imidazole (B134444) derivatives is intrinsically linked to their molecular structure. For inhibitors of p38 MAP kinase, a well-defined pharmacophore model has emerged from extensive research. nih.govresearchgate.netnih.gov This model typically consists of several key features:
A central heterocyclic core: The imidazole ring serves as a crucial scaffold, providing the necessary framework for the spatial arrangement of other functional groups.
A hydrogen bond donating and accepting region: The N-1 hydrogen of the imidazole ring and the N-3 nitrogen atom are critical for interacting with the hinge region of the kinase's ATP-binding pocket, specifically with the backbone amide of Met109 and the carbonyl oxygen of Gly110. nih.govnih.gov
A hydrophobic region (Pocket I): A substituted phenyl group at the C4 or C5 position of the imidazole ring is essential for occupying a hydrophobic pocket in the enzyme. The 4-fluorophenyl group is a common and effective substituent for this purpose. nih.govresearchgate.net
A second hydrophobic region (Pocket II): Another substituent, often a pyridinyl group, at a neighboring position on the imidazole ring can occupy a second hydrophobic pocket, enhancing binding affinity and selectivity. nih.govresearchgate.net
The specific biological activity of an imidazole derivative is determined by the nature and substitution pattern of the groups attached to the imidazole core. For instance, trisubstituted and tetrasubstituted imidazoles are known to be selective inhibitors of p38 MAP kinase. nih.govnih.gov The variation of substituents at the N1, C2, C4, and C5 positions of the imidazole ring has led to the development of a large number of potent p38α MAP kinase inhibitors. nih.gov
Impact of the 3,5-Difluorophenyl Substituent on Biological Potency and Selectivity
The substitution pattern on the phenyl ring plays a pivotal role in modulating the potency and selectivity of 2-phenyl-imidazole derivatives as enzyme inhibitors. The presence of fluorine atoms, in particular, can significantly influence the compound's biological profile.
While specific data for 2-(3,5-difluorophenyl)-1H-imidazole is not extensively available in the public domain, the impact of fluorine substitution on related compounds offers valuable insights. In the context of p38 MAP kinase inhibitors, a 4-fluorophenyl group at the C4 or C5 position is a well-established feature for potent inhibition. nih.govresearchgate.net This is attributed to the favorable interactions of the fluorine atom within the hydrophobic pocket of the enzyme.
The introduction of a second fluorine atom, as in the 3,5-difluoro substitution, can have several effects:
Altered Electronic Properties: The strong electron-withdrawing nature of fluorine atoms can modify the electronic distribution of the phenyl ring and, by extension, the entire molecule. This can influence the strength of interactions with the target protein.
Enhanced Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach its target.
Modulation of Binding Interactions: The specific placement of the fluorine atoms at the 3 and 5 positions can lead to unique interactions within the binding site, potentially enhancing or diminishing affinity and selectivity compared to mono-fluorinated or non-fluorinated analogs. For example, in a series of trisubstituted imidazole derivatives targeting p38α MAP kinase, compounds with a 4-fluorophenyl group showed significant inhibitory activity. nih.gov
Rational Design Principles for Modifying the Imidazole Scaffold to Enhance Target Interactions
The rational design of more potent and selective imidazole-based inhibitors involves a deep understanding of the target's binding site and the key interactions that govern ligand binding. For p38 MAP kinase, the following principles are often employed:
Exploiting the ATP-Binding Site: Imidazole-based inhibitors are typically competitive inhibitors that bind to the ATP-binding site of the kinase. nih.gov Design strategies focus on optimizing interactions with key residues in this pocket.
Hinge Region Interaction: Maintaining the hydrogen bonding interaction with the hinge region (Met109) is crucial for anchoring the inhibitor. nih.govnih.gov
Occupying Hydrophobic Pockets: The design should aim to effectively fill the two hydrophobic pockets (I and II) of the p38 active site. The 4-fluorophenyl group is a well-established occupant of pocket I. nih.govresearchgate.net Modifications to the substituent at the C2 or C5 position of the imidazole can be made to better occupy pocket II.
Improving Selectivity: Achieving selectivity over other kinases is a major challenge. The replacement of the pyridine (B92270) ring in the archetypal inhibitor SB203580 with a pyrimidine (B1678525) ring has been shown to improve both inhibitory activity and selectivity for p38. nih.gov
Conformational Restriction: Introducing conformational constraints into the molecule can reduce the entropic penalty upon binding and lead to higher affinity.
A successful example of rational design is the development of a new subclass of p38 inhibitors by Merck, which showed improved selectivity over the initial lead compounds. nih.gov This was achieved through a scaffold redesign inspired by the binding mode of another inhibitor, VX-745. nih.gov
Correlation between Electronic Properties (from DFT) and Observed Biological Activities
Density Functional Theory (DFT) has become a valuable tool in drug design for calculating the electronic properties of molecules and correlating them with their biological activities. Properties such as the distribution of electron density, electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into a molecule's reactivity and its potential to interact with a biological target.
Investigations into the Biological Activities of 2 3,5 Difluorophenyl 1h Imidazole Analogues
Antimicrobial Activity Studies
Analogues of 2-(3,5-difluorophenyl)-1H-imidazole have been the subject of extensive research to determine their effectiveness against a variety of microbial pathogens, including bacteria, fungi, and viruses.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
The antibacterial potential of imidazole (B134444) derivatives has been a significant area of investigation. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The mechanism of action is believed to involve interference with critical cellular processes such as DNA replication and cell wall synthesis. nih.gov
Research on various imidazole derivatives has demonstrated their efficacy against a range of bacterial strains. For instance, certain novel imidazole derivatives have shown inhibitory activity against Staphylococcus aureus and MRSA (methicillin-resistant Staphylococcus aureus), which are Gram-positive bacteria, as well as Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov In one study, a particular imidazole derivative, designated HL2, exhibited a Minimum Inhibitory Concentration (MIC) of 625 µg/mL against both Staphylococcus aureus and MRSA. nih.gov However, higher concentrations were required to inhibit the growth of the tested Gram-negative strains. nih.gov
Another study focused on imidazole and benzimidazole (B57391) sulfonamides, revealing that many of the synthesized compounds displayed significant activity against both types of bacteria. nih.gov It was noted that Gram-positive bacteria appeared to be more sensitive to these compounds than Gram-negative bacteria. nih.gov The presence of a sulfur atom in some of these derivatives is thought to contribute significantly to their antibacterial properties. nih.gov
Furthermore, the combination of imidazole and benzimidazole motifs within the same molecule has been explored. While most of the synthesized compounds in one such study did not show antibacterial activity, a particular derivative, compound 6d, was found to be twice as potent as the standard antibiotic ciprofloxacin (B1669076) against Staphylococcus aureus, with a MIC of 4 μg/mL. scirp.org
Interactive Table: Antibacterial Activity of Imidazole Analogues
| Compound/Analogue | Bacterial Strain | Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Imidazole Derivative HL1 | Staphylococcus aureus | Gram-Positive | 625 | nih.gov |
| Imidazole Derivative HL1 | MRSA | Gram-Positive | 1250 | nih.gov |
| Imidazole Derivative HL2 | Staphylococcus aureus | Gram-Positive | 625 | nih.gov |
| Imidazole Derivative HL2 | MRSA | Gram-Positive | 625 | nih.gov |
| Imidazole Derivative HL2 | Escherichia coli | Gram-Negative | 2500 | nih.gov |
| Imidazole Derivative HL2 | Pseudomonas aeruginosa | Gram-Negative | 2500 | nih.gov |
| Imidazole Derivative HL2 | Acinetobacter baumannii | Gram-Negative | 2500 | nih.gov |
| Imidazole-Benzimidazole Hybrid 6d | Staphylococcus aureus | Gram-Positive | 4 | scirp.org |
| Imidazole-Benzimidazole Hybrid 6c | Staphylococcus aureus | Gram-Positive | 16 | scirp.org |
Antifungal Efficacy and Mechanism of Action (e.g., Lanosterol (B1674476) 14α-Demethylase Inhibition)
The antifungal properties of azole compounds, including imidazole derivatives, are well-documented. nih.govwikipedia.org A primary mechanism of their antifungal action is the inhibition of the enzyme lanosterol 14α-demethylase (LDM), a key player in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govwikipedia.org By disrupting ergosterol production, these compounds compromise the integrity of the fungal cell membrane, leading to growth inhibition or cell death. wikipedia.org
Fluconazole, a well-known triazole antifungal, functions through this mechanism. wikipedia.org Its spectrum of activity includes many Candida species. wikipedia.org The imidazole and triazole rings in these drugs coordinate with the heme iron in the active site of LDM, effectively blocking its function. nih.gov
Studies on novel imidazole derivatives have demonstrated their potential as potent antifungal agents. For example, a series of substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives showed very potent in vitro activity against a broad range of yeasts, systemic mycoses, and dermatophytes. nih.gov Two specific analogues, 18 and 19, were particularly effective, with MIC values ranging from 0.2 to 7.0 µg/mL against various fungal species. nih.gov
Another study on a new imidazole derivative, AFK-108, which features a geranyl group, also highlighted its strong antifungal activity through the inhibition of lanosterol 14α-demethylase. nih.gov The length and structure of the side chain were found to be crucial for the compound's affinity and inhibitory effect on the enzyme. nih.gov
Antiviral Potency (e.g., Inhibition of SARS-CoV-2 3CLpro Enzyme)
The emergence of viral diseases like COVID-19 has spurred research into new antiviral agents. The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov
Research has identified small molecule inhibitors that can target this enzyme. For instance, PF-00835231 is a potent inhibitor of SARS-CoV-2 3CLpro and has shown significant antiviral activity in cellular models. nih.gov In one study, PF-00835231 exhibited an EC50 of 0.184 μM against a SARS-CoV-2 strain. nih.gov
Another promising 3CLpro inhibitor, EDP-235, has demonstrated potent antiviral activity against all SARS-CoV-2 variants tested to date. nih.gov It has shown a half-maximal effective concentration (EC50) of 4.5 nM in a SARS-CoV-2 replicon system. nih.gov Furthermore, EDP-235 has shown efficacy against 3CLpro variants that are resistant to other inhibitors like nirmatrelvir. nih.gov While these specific examples are not direct analogues of this compound, they highlight the potential of targeting viral proteases with small molecule inhibitors, a strategy that could be explored for imidazole-based compounds.
Anticancer Activity Research (in vitro models)
In addition to their antimicrobial properties, analogues of this compound have been investigated for their potential as anticancer agents in various in vitro models.
Inhibition of Cancer Cell Proliferation and Viability
Numerous studies have demonstrated the ability of imidazole derivatives to inhibit the growth and viability of various cancer cell lines. For example, a series of fluoro-substituted benzimidazole derivatives showed significant antiproliferative activity against five different cancer cell lines. researchgate.net One particular derivative, ORT17, which has a para-fluoro substitution, was found to be highly potent against HeLa and HepG2 cancer cells with an IC50 of 0.188 µM. researchgate.net
Another study on 2,4,5-triphenyl-1H-imidazole derivatives found that several compounds exhibited significant growth inhibitory effects against human non-small cell lung carcinoma A549 cell lines. imedpub.com The compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) was particularly potent, with an IC50 of 15 µM and inhibiting the growth of 90.33% of the cancer cells. imedpub.com
Furthermore, a series of imidazole-based epidermal growth factor receptor (EGFR) inhibitors were synthesized and evaluated. nih.govrsc.org Compounds 2c and 2d from this series emerged as effective anticancer molecules with no toxicity towards normal cells. nih.govrsc.org A further modification of these compounds led to compound 3c, which exhibited potent anticancer activity with IC50 values ranging from 1.98 to 4.07 μM across various cancer cell lines. nih.govrsc.org
Interactive Table: In Vitro Anticancer Activity of Imidazole Analogues
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| ORT17 (fluoro-substituted benzimidazole) | HeLa | 0.188 | researchgate.net |
| ORT17 (fluoro-substituted benzimidazole) | HepG2 | 0.188 | researchgate.net |
| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | A549 (Lung) | 15 | imedpub.com |
| Imidazole-based EGFR inhibitor 3c | Various | 1.98 - 4.07 | nih.govrsc.org |
| Imidazole-2-thione derivative 5b | MCF-7 (Breast) | More active than Doxorubicin (B1662922) | nih.gov |
Mechanistic Investigations of Anticancer Action (e.g., Interactions with Topoisomerase IIα-DNA)
Understanding the mechanisms by which these compounds exert their anticancer effects is crucial for their further development. One of the key targets for anticancer drugs is the enzyme topoisomerase IIα, which is essential for DNA replication and cell division. nih.gov
A recent study synthesized a new series of imidazole-2-thiones linked to acenaphythylenone, designed to act as dual DNA intercalators and topoisomerase II inhibitors. nih.gov Several of these compounds were found to induce potent damage to calf thymus DNA (ctDNA). nih.gov The most active compounds as DNA intercalators also showed significant antiproliferative activity against various cancer cell lines. nih.gov For example, compounds 5b and 5h were 1.5- and 3-fold more active than the standard anticancer drug doxorubicin against the MCF-7 breast cancer cell line, respectively. nih.gov This suggests that these imidazole-2-thione derivatives can be a promising scaffold for developing effective dual DNA intercalators and topoisomerase II inhibitors. nih.gov
Another mechanistic aspect explored is the induction of apoptosis (programmed cell death) and autophagy in cancer cells. One study on a novel imidazole platinum(II) complex found that it induced apoptosis through both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways. nih.gov The compound also triggered autophagy by activating the p38 pathway. nih.gov The induction of these cell death mechanisms highlights the multifaceted anticancer potential of imidazole derivatives.
Exploration of Molecular Pathways Involved in Anticancer Effects
Analogues of this compound have demonstrated notable antiproliferative activity through various molecular pathways. Research indicates that these compounds can modulate several targets crucial for cancer cell survival and proliferation. nih.gov One primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govnih.gov For instance, a series of 1-(diarylmethyl)-1H-imidazoles were designed as hybrids of the tubulin-targeting agent phenstatin (B1242451) and the aromatase inhibitor letrozole (B1683767) to target tubulin polymerization. nih.gov
Furthermore, imidazole-based compounds have been shown to interact with other significant cancer-related targets. These include a range of protein kinases, which are often dysregulated in cancer, and the p53-Murine Double Minute 2 (MDM2) protein interaction, which is a key regulator of the p53 tumor suppressor pathway. nih.gov The anticancer potential of fluoro-substituted benzimidazole derivatives has been evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity and, by extension, cell viability. researchgate.net Some fluoro-substituted analogues have shown significant, selective antiproliferative activity against various cancer cell lines. researchgate.net
Anti-Inflammatory Activity Mechanisms (e.g., Cyclooxygenase-2 (COX-2) Receptor Binding)
A significant mechanism underlying the anti-inflammatory effects of this compound analogues is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govmdpi.com COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. brieflands.com In contrast, the COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa. mdpi.com By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. mdpi.combrieflands.com
Molecular docking studies have provided insights into the binding interactions between imidazole derivatives and the COX-2 active site. nih.govmdpi.com For example, certain imidazole analogues have been shown to establish strong binding affinities with the COX-2 receptor, with calculated binding energies comparable to standard drugs like diclofenac. nih.gov These interactions often involve the formation of conventional hydrogen bonds with key amino acid residues in the enzyme's active site, such as GLN-242 and ARG-343, or with the guanidine (B92328) moiety of Arg513. nih.govmdpi.com The design of new selective COX-2 inhibitors often involves tethering pharmacophores like benzenesulfonamide (B165840) to the imidazole core to enhance selectivity and potency. nih.gov
Analgesic Activity Mechanisms
The analgesic properties of imidazole derivatives are often directly linked to their anti-inflammatory activity, primarily through the inhibition of COX enzymes. nih.govresearchgate.net By blocking the production of prostaglandins, which are also involved in sensitizing nerve endings to painful stimuli, these compounds can effectively alleviate pain. nih.gov The analgesic efficacy of novel imidazole derivatives has been evaluated in preclinical models using methods such as the Eddy's hot plate test, which measures the thermal pain threshold. nih.govresearchgate.net
Studies have shown that some synthesized imidazole derivatives exhibit significant analgesic effects, comparable to standard drugs like diclofenac. nih.gov While COX inhibition is a primary mechanism, other pathways may also contribute. For instance, studies on related heterocyclic compounds, such as triazole derivatives, have suggested the involvement of the opioid system and ATP-sensitive potassium (KATP) channels in their antinociceptive effects. nih.gov These compounds were found to inhibit hyperalgesia induced by prostaglandin (B15479496) E2 (PGE2), further cementing the link between prostaglandin synthesis and pain modulation. nih.gov
Antioxidant Activity Investigations (e.g., Radical Scavenging Assays like DPPH)
Analogues of this compound have been investigated for their antioxidant potential, a property that involves neutralizing harmful free radicals. nih.govresearchgate.net A widely used method for this evaluation is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govmedchemexpress.com DPPH is a stable free radical that has a deep violet color in solution due to a strong absorption band at approximately 520 nm. medchemexpress.comwikipedia.org When an antioxidant compound donates a hydrogen atom to the DPPH radical, it becomes neutralized to a pale yellow or colorless hydrazine (B178648) molecule, causing the absorbance to decrease. medchemexpress.com This change in color is measurable and allows for the quantification of the radical scavenging activity of the test compound. nih.govmedchemexpress.com
The DPPH assay is a rapid, simple, and inexpensive method to measure the ability of compounds to act as free radical scavengers or hydrogen donors. medchemexpress.com Several studies have reported the antioxidant and radical-scavenging activities of various imidazole derivatives using this method. nih.govnih.gov In addition to in vitro assays, computational studies involving molecular docking have been used to predict the antioxidant potential of imidazole compounds by examining their interactions with target proteins like protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2). researchgate.net
Other Investigated Biological Activities (e.g., Anti-depressant, Anti-leishmanial)
The therapeutic potential of the imidazole scaffold extends beyond anti-inflammatory and anticancer applications. Researchers have explored its efficacy in treating other conditions, including depression and leishmaniasis.
Anti-depressant Activity: Imidazole-bearing compounds have emerged as promising candidates for the treatment of depression. nih.gov The mechanism often involves the modulation of serotonergic systems, which play a crucial role in psychiatric disorders. nih.gov Some imidazole derivatives function as selective serotonin (B10506) reuptake inhibitors (SSRIs), a first-line therapy for depression that works by increasing the levels of the neurotransmitter serotonin in the brain. nih.gov The unique structural characteristics and electron-rich nature of the imidazole ring contribute to its diverse bioactivities in this area. nih.gov
Anti-leishmanial Activity: Various imidazole derivatives have been synthesized and evaluated for their activity against Leishmania, the protozoan parasite responsible for leishmaniasis. nih.govnih.gov In vitro screening has identified several compounds with significant anti-leishmanial potential. nih.gov For example, a study on 2,3,4-substituted-5-imidazolones found that some derivatives exhibited good to moderate activity against the parasite, with specific compounds showing notable IC50 values, which represent the concentration required to inhibit 50% of the parasite's growth. nih.gov
Molecular Interaction Studies with Biological Targets
To better understand and predict the biological activity of this compound analogues, researchers heavily rely on computational methods to study their interactions with specific biological targets at the molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in drug design for predicting the binding affinity and interaction patterns of novel compounds within the active sites of target proteins. nih.govnih.gov
For imidazole analogues, docking simulations have been extensively applied across various therapeutic targets:
Anti-inflammatory (COX-2): Docking studies have successfully predicted the binding modes of imidazole derivatives within the COX-2 active site. nih.gov These studies reveal crucial hydrogen bond interactions with key residues like ARG-343 and GLN-242 and have calculated binding affinities (e.g., -5.516 kcal/mol) that correlate with experimental inhibitory activity. nih.gov
Anticancer: In the context of anticancer research, docking simulations help in designing compounds that target specific proteins like tubulin. nih.gov By predicting how a ligand fits into the binding pocket, researchers can rationalize the structure-activity relationships of synthesized analogues.
Antioxidant: The antioxidant mechanism has also been explored via docking. Simulations have been performed to study the interactions of imidazole derivatives with proteins such as protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2) to elucidate their potential as antioxidants. researchgate.net
These computational analyses provide valuable insights that guide the synthesis of more potent and selective drug candidates. nih.gov
Data Tables
Table 1: Biological Activities and Mechanisms of this compound Analogues
| Biological Activity | Investigated Mechanism/Target | Key Research Findings | Citations |
| Anticancer | Tubulin polymerization inhibition; Kinase modulation; p53-MDM2 interaction | Causes cell cycle arrest and apoptosis by disrupting microtubules. | nih.govnih.gov |
| Anti-inflammatory | Selective Cyclooxygenase-2 (COX-2) inhibition | Binds to the COX-2 active site, forming hydrogen bonds with residues like ARG-343 and Arg513, reducing prostaglandin synthesis. | nih.govmdpi.combrieflands.com |
| Analgesic | COX enzyme inhibition | Reduces pain by blocking the production of prostaglandins, which sensitize nerve endings. | nih.govresearchgate.netnih.gov |
| Antioxidant | DPPH radical scavenging | Donates a hydrogen atom to neutralize the DPPH free radical, a mechanism quantified by colorimetric assay. | nih.govnih.govmedchemexpress.com |
| Anti-depressant | Modulation of serotonergic systems (e.g., SSRI) | Acts as a selective serotonin reuptake inhibitor to increase serotonin levels in the brain. | nih.gov |
| Anti-leishmanial | Inhibition of Leishmania parasite growth | Shows direct inhibitory activity against the parasite in in vitro assays. | nih.govnih.gov |
Detailed Analysis of Ligand-Protein Binding Modes and Key Residue Interactions
The biological efficacy of this compound and its analogues as kinase inhibitors is deeply rooted in their specific molecular interactions within the ATP-binding pockets of target proteins. Molecular docking studies and structure-activity relationship (SAR) analyses of similar compounds have provided significant insights into the key binding modes and the crucial amino acid residues that contribute to their inhibitory activity. These investigations primarily focus on targets like p38α mitogen-activated protein kinase (MAPK) and Transforming Growth Factor-β Type I Receptor (TGF-βR1) kinase.
The core structure, typically a triaryl imidazole, positions itself within the active site to facilitate a network of interactions. The 2-(3,5-difluorophenyl) group, along with other substitutions on the imidazole ring, plays a pivotal role in establishing these connections.
A critical interaction for many kinase inhibitors is the formation of a hydrogen bond with the backbone NH of a specific methionine residue in the hinge region of the kinase. For instance, in p38α MAP kinase, the nitrogen atom of a pyridine (B92270) ring, often present in potent inhibitors, acts as a hydrogen bond acceptor with the backbone NH of Met109. mdpi.com This interaction is a cornerstone for anchoring the inhibitor in the correct orientation. While this compound itself does not possess a pyridine ring, the nitrogen atoms of the imidazole core are capable of forming similar crucial hydrogen bonds.
The phenyl ring of the imidazole scaffold is also instrumental in binding. The 4-fluorophenyl group of some inhibitors occupies a hydrophobic pocket, designated as "hydrophobic pocket I" (HPI), leading to favorable hydrophobic interactions that stabilize the ligand-protein complex. mdpi.com The difluoro substitution on the phenyl ring of this compound is expected to enhance these hydrophobic interactions and potentially engage in halogen bonding, further strengthening its affinity for the receptor.
Studies on 2-pyridyl-substituted triaryl imidazoles have highlighted their significance as inhibitors of TGF-βR1. These compounds demonstrate selectivity for TGF-βR1 over p38α MAP kinase. nih.gov The binding mode in TGF-βR1 often involves a water-mediated hydrogen bond network between the 2-pyridyl group of the inhibitor and key residues such as Tyr-249, Glu-245, and Asp-351. nih.gov Analogues of this compound that incorporate a pyridyl moiety are therefore likely to exhibit a similar binding pattern within the TGF-βR1 active site.
The nature of the substituent at the 2-position of the imidazole ring significantly influences the inhibitory potency. For example, the introduction of a 2-hydroxy group on the phenyl ring can lead to a tenfold increase in potency against certain targets. This enhancement is attributed to the formation of a hydrogen bond with a serine residue, such as S167 in indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme that some imidazole derivatives inhibit. nih.gov
The tables below summarize the key interactions and the residues involved, based on studies of analogous compounds.
Table 1: Key Ligand-Protein Interactions for Imidazole-Based Kinase Inhibitors
| Interaction Type | Ligand Moiety | Protein Residue (Example) | Target Protein (Example) | Reference |
| Hydrogen Bond | Imidazole/Pyridine Nitrogen | Met109 (backbone NH) | p38α MAP Kinase | mdpi.com |
| Hydrophobic Interaction | Phenyl Ring | Hydrophobic Pocket I | p38α MAP Kinase | mdpi.com |
| Water-mediated H-bond | 2-Pyridyl Group | Tyr-249, Glu-245, Asp-351 | TGF-βR1 | nih.gov |
| Hydrogen Bond | 2-Hydroxy-phenyl Group | Ser167 | Indoleamine 2,3-dioxygenase | nih.gov |
Table 2: Effect of Substituents on Binding Affinity
| Substituent Location | Substituent | Effect on Binding | Rationale | Reference |
| Phenyl Ring at C2 | 3,5-Difluoro | Enhanced hydrophobic interactions | Increased lipophilicity and potential for halogen bonding. | mdpi.com |
| Imidazole Ring at C2 | 2-Pyridyl | Increased affinity for TGF-βR1 | Formation of water-mediated hydrogen bonds with key residues. | nih.gov |
| Phenyl Ring at C2 | 2-Hydroxy | Increased potency | Direct hydrogen bonding with serine residues in the active site. | nih.gov |
Potential Applications and Future Research Directions
Role in Medicinal Chemistry and Drug Discovery Pipelines
The imidazole (B134444) ring is a well-established "privileged" structure in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds. nih.govijrar.org This is due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for binding to biological targets like enzymes and receptors. ijrar.org The addition of a 3,5-difluorophenyl group can further enhance the therapeutic potential by improving properties like metabolic stability and membrane permeability. nih.gov
Scaffold Hopping and Molecular Hybridization Approaches
Scaffold hopping is a widely used strategy in drug discovery to identify new chemical entities with similar biological activity to existing drugs but with different core structures. This approach can lead to compounds with improved properties, such as enhanced potency, better safety profiles, or novel intellectual property. The 2-(3,5-difluorophenyl)-1H-imidazole scaffold can serve as a valuable building block in such endeavors. For instance, it can be used as a replacement for other aromatic or heteroaromatic rings in known bioactive molecules to explore new chemical space and identify novel drug candidates.
Molecular hybridization involves combining two or more pharmacophores (the active parts of a molecule) into a single new molecule. This can result in compounds with dual or synergistic activities. The this compound core could be hybridized with other known bioactive fragments to create novel compounds with enhanced or multiple therapeutic effects. For example, it could be linked to a pharmacophore known to target a specific cancer-related protein, potentially leading to a more effective anticancer agent.
Strategies for Lead Generation and Optimization
In the quest for new drugs, lead generation involves identifying initial compounds that show promising activity against a specific biological target. The this compound scaffold can be used to generate a library of diverse compounds through various chemical modifications. By systematically altering the substituents on the imidazole and phenyl rings, medicinal chemists can explore the structure-activity relationship (SAR) and identify key features required for biological activity.
Once a lead compound is identified, lead optimization aims to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. The this compound scaffold offers several positions for chemical modification to fine-tune these properties. For example, introducing different functional groups at various positions on the imidazole or phenyl ring can modulate the compound's solubility, metabolic stability, and ability to interact with its biological target.
Design of Targeted Enzyme Inhibitors
Enzymes are critical for many biological processes, and their dysregulation is often associated with disease. Therefore, designing molecules that can specifically inhibit the activity of certain enzymes is a major focus of drug discovery. The 2-phenyl-1H-imidazole core has been successfully used to develop inhibitors for various enzymes. For instance, derivatives of 2-phenyl-1H-benzo[d]imidazole have been synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. rsc.org Other studies have shown that 2-phenyl-1H-imidazole derivatives can act as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for the treatment of diabetes. nih.gov Furthermore, derivatives of 1-hydroxy-2-phenyl-1H-imidazole have been identified as inhibitors of xanthine (B1682287) oxidase, an enzyme that plays a role in gout. nih.gov
The this compound scaffold, with its specific fluorine substitution pattern, can be a valuable starting point for designing highly potent and selective enzyme inhibitors. The fluorine atoms can modulate the electronic properties of the phenyl ring and form specific interactions with the enzyme's active site, potentially leading to enhanced inhibitory activity. nih.gov For example, fluorinated imidazole derivatives have been investigated as potential anticancer agents that induce apoptosis by causing DNA damage. nih.gov Specifically, a closely related compound, 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f] ambeed.comscribd.comphenanthroline, has shown excellent inhibitory effects against liver cancer cells. nih.gov
Exploration in Supramolecular Medicinal Chemistry
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. In medicinal chemistry, this field explores the development of novel drug delivery systems, sensors, and therapeutic agents based on self-assembling molecular components. The this compound scaffold, with its hydrogen bond donor and acceptor capabilities, is well-suited for building supramolecular assemblies. These assemblies could be designed to encapsulate drugs, release them in a controlled manner at a specific site in the body, or to act as sensors for detecting specific biomolecules.
Development of Chemical Probes and Tools for Biological Research
Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for understanding the function of proteins and other biomolecules in health and disease. The this compound scaffold can be used to develop such probes. For example, by attaching a fluorescent tag or a reactive group to the scaffold, it could be used to label and visualize specific proteins in cells or to identify their binding partners. These probes can provide valuable insights into biological pathways and help to identify new drug targets.
Future Prospects for Diversification and Optimization of the this compound Scaffold
The this compound scaffold holds significant promise for future drug discovery efforts. There are numerous opportunities for its diversification and optimization. Further exploration of the structure-activity relationship by synthesizing and testing a wider range of derivatives will be crucial for unlocking its full therapeutic potential.
Future research could focus on:
Exploring different substitution patterns: Investigating the effects of different substituents at various positions on the imidazole and phenyl rings could lead to the discovery of compounds with improved activity and selectivity.
Developing new synthetic methodologies: Devising more efficient and versatile synthetic routes to access a wider range of this compound derivatives will be essential for expanding the chemical space that can be explored.
Investigating novel biological targets: Screening libraries of this compound derivatives against a broad range of biological targets could lead to the identification of new therapeutic applications for this scaffold.
Utilizing computational modeling: Employing computer-aided drug design techniques can help to rationalize the structure-activity relationships and guide the design of more potent and selective compounds.
Q & A
Basic: What are the common synthetic strategies for preparing 2-(3,5-difluorophenyl)-1H-imidazole and its derivatives?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. A base-promoted approach using amidines and ketones under transition-metal-free conditions can yield imidazole derivatives . For halogen-substituted variants (e.g., fluorophenyl groups), regioselective Friedel-Crafts acylation or Suzuki-Miyaura coupling may introduce aryl groups. For example, 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole was synthesized via a multi-step route starting with substituted benzaldehydes and ammonium acetate . Key steps include refluxing in acetic acid for cyclization and purification via recrystallization.
Advanced: How can regioselectivity challenges be addressed when introducing electron-withdrawing groups (e.g., fluorine) to the imidazole core?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., sulfonyl or methoxy) can guide substitution. For fluorinated derivatives, Deoxo-Fluor reagents enable selective fluorination at meta/para positions . In this compound, the use of 3,5-difluorobenzaldehyde as a precursor ensures precise substitution. Reaction monitoring via LC-MS and optimization of temperature/pH are critical to suppress side products .
Basic: What characterization techniques are essential for confirming the structure of fluorinated imidazoles?
Methodological Answer:
- X-ray crystallography : Resolves bond angles and crystal packing (e.g., monoclinic P21/n space group with β = 93.899° for a related compound) .
- NMR spectroscopy : NMR identifies fluorine environments, while NMR confirms proton coupling (e.g., J values for aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 416.48 for CHFN) .
Advanced: How can researchers resolve contradictions in crystallographic data between experimental and computational models?
Methodological Answer:
Discrepancies in bond lengths or angles (e.g., C–C deviations >0.002 Å) may arise from temperature-dependent lattice distortions or computational approximations. To reconcile:
Validate experimental conditions (e.g., data collected at 170 K vs. 295 K) .
Perform DFT geometry optimization with dispersion corrections (e.g., B3LYP-D3/6-311G**).
Check for polymorphism via differential scanning calorimetry (DSC) .
Basic: What are the key electronic properties of this compound relevant to materials science?
Methodological Answer:
The compound exhibits a planar imidazole core (dihedral angles ~77° with substituents), enabling π-π stacking in thin films. Fluorine atoms enhance electron affinity (EA ≈ 2.8 eV), making it suitable for electron-transport layers in OLEDs. UV-Vis spectra show absorption maxima at ~350 nm (π→π* transitions) .
Advanced: How can researchers design experiments to evaluate charge transport properties in OLED applications?
Methodological Answer:
Thin-film deposition : Use thermal evaporation (e.g., 0.1–0.3 Å/s under 10 Torr) to prepare crystalline layers .
Hole/electron mobility : Measure via space-charge-limited current (SCLC) with device structures like ITO/PEDOT:PSS/compound/Al.
Photoluminescence quantum yield (PLQY) : Compare emission spectra in solution vs. solid state to assess aggregation effects .
Basic: How do steric effects from 3,5-difluorophenyl substituents influence molecular packing?
Methodological Answer:
The 3,5-difluorophenyl group creates a twisted conformation (dihedral angle ~78° with the imidazole ring), reducing intermolecular π-overlap. This is confirmed via XRD data showing slipped-cofacial packing and C–H···F interactions (e.g., d = 2.8 Å) . Such packing can lower crystallinity but improve solubility for solution-processed devices.
Advanced: What strategies mitigate synthetic byproducts during large-scale preparation?
Methodological Answer:
- Catalyst optimization : Use Pd(OAc)/XPhos for Suzuki couplings to reduce homocoupling byproducts .
- Flow chemistry : Continuous reactors improve heat/mass transfer, minimizing side reactions (e.g., over-fluorination) .
- In-line purification : Simulated moving bed (SMB) chromatography isolates high-purity fractions (>99%) .
Basic: What safety precautions are critical when handling fluorinated imidazoles?
Methodological Answer:
- Use gloveboxes under N for moisture-sensitive reactions (fluorinated intermediates may hydrolyze).
- Avoid skin contact (potential irritants); consult MSDS for specific hazards (e.g., CAS 102940-86-3 requires −20°C storage) .
Advanced: How can computational methods predict biological activity of this compound derivatives?
Methodological Answer:
Docking studies : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs).
ADMET prediction : SwissADME estimates permeability (LogP ≈ 3.2) and metabolic stability.
SAR analysis : Correlate fluorine substitution patterns with bioactivity (e.g., EC vs. LogD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
